2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 886369-06-8
VCID: VC2287228
InChI: InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
SMILES: C1=CC(=CC(=C1)F)C2=NC(=CS2)C(=O)O
Molecular Formula: C10H6FNO2S
Molecular Weight: 223.23 g/mol

2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid

CAS No.: 886369-06-8

Cat. No.: VC2287228

Molecular Formula: C10H6FNO2S

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid - 886369-06-8

Specification

CAS No. 886369-06-8
Molecular Formula C10H6FNO2S
Molecular Weight 223.23 g/mol
IUPAC Name 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Standard InChI Key NDPPYHUQIRQQLD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=NC(=CS2)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)F)C2=NC(=CS2)C(=O)O

Introduction

Structural Information and Basic Properties

2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid (C11H8FNO2S) is a structurally unique compound containing a thiazole heterocycle with specific substitution patterns. The compound features a fluorophenyl group connected to the thiazole ring via a methylene bridge, creating a distinctive molecular architecture with potential pharmaceutical relevance.

Chemical Identity

The compound is formally identified by several key parameters that establish its unique chemical identity in scientific databases and literature. These identifiers are essential for accurate reference and cross-comparison in research settings.

ParameterValue
IUPAC Name2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
CAS Number1266976-92-4
Molecular FormulaC11H8FNO2S
Molecular Weight237.25 g/mol
InChIInChI=1S/C11H8FNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
InChI KeyOBSHPOPFNXHHLX-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC(=C1)F)CC2=NC(=CS2)C(=O)O

The molecular structure combines several functional groups that contribute to its reactivity profile and biological potential. The presence of both the carboxylic acid moiety and the fluorine substituent creates interesting electronic properties that influence its chemical behavior and biological interactions.

Physical Properties

The physical characteristics of this compound influence its handling, formulation, and potential applications in research and pharmaceutical development. These properties provide important parameters for researchers working with this compound.

PropertyValueNotes
Physical StateSolidTypically a crystalline powder
Melting Point211-213°CImportant for purity assessment
SolubilityLimited water solubilitySoluble in DMSO, ethanol, THF
AppearanceWhite to off-white solidMay vary slightly with purity
StabilityStable under normal conditionsSensitive to strong oxidizing agents

The relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding involving the carboxylic acid group. This property also suggests good thermal stability, which can be advantageous for certain formulation processes and storage conditions .

Synthesis Methods

The preparation of 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid involves specific synthetic strategies that have been optimized to achieve high yield and purity. Understanding these synthetic routes is crucial for researchers seeking to utilize or modify this compound for various applications.

Synthetic Routes

The synthesis typically follows a multi-step approach that builds the thiazole core and introduces the specific substituents in a controlled manner. Each step requires careful optimization of reaction conditions to ensure efficiency and selectivity.

Synthetic StepReaction TypeKey ReagentsYield
Thiazole Ring FormationCyclizationThiourea derivative, α-haloketoneVaries
Fluorophenyl IntroductionNucleophilic substitutionFluorobenzyl halideVaries
ParameterOptimal ConditionsImpact on Synthesis
TemperatureTypically 60-80°CAffects reaction rate and selectivity
Solvent SelectionDMF or THFInfluences solubility and reactivity
Reaction TimeVaries by stepCritical for completion without degradation
Purification MethodColumn chromatography or recrystallizationEnsures high purity (>97%)

The optimization of these conditions is essential for scaled production, especially when considering applications in pharmaceutical research where high purity standards must be maintained. The choice of purification technique depends on the specific impurity profile and the scale of production.

Chemical Reactivity

The chemical behavior of 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is governed by the reactivity of its functional groups, particularly the carboxylic acid moiety and the thiazole ring. These properties enable various transformations that can be utilized in the synthesis of derivatives with enhanced or modified properties.

Carboxylic Acid Transformations

The carboxylic acid group at the 4-position of the thiazole ring undergoes typical reactions of this functional group, providing versatile pathways for derivatization. These reactions are fundamental for creating libraries of analogs with diverse properties.

Reaction TypeReagents/ConditionsProductsYield
Ester HydrolysisNaOH in THF/MeOH/H2O, 20°C, 0.5 hCarboxylic acid from methyl ester93%
Amide CouplingEDCl, HOBt, THF, amineThiazole-4-carboxamide derivatives76-82%
Acid Chloride SynthesisOxalyl chloride, DMF, DCM, 0-20°CThiazole-4-carbonyl chloride95%

The formation of amides is particularly relevant for medicinal chemistry applications, as this transformation can introduce various amine-containing pharmacophores that might enhance binding to biological targets. The high yields reported for these transformations indicate their reliability for derivatization strategies.

Thiazole Ring Reactions

The thiazole heterocycle can participate in several reactions that modify its electronic properties or introduce substitutions at specific positions. These transformations expand the chemical space accessible from this scaffold.

Reaction TypeConditionsOutcomeNotes
Sulfur OxidationH2O2 or KMnO4Sulfoxides or sulfonesModifies electronic properties
DecarboxylationHeating under basic or acidic mediaRemoval of carboxylic acid groupCreates simplified analogs

These modifications can significantly alter the physicochemical properties and biological activity of the resulting compounds. The oxidation of the sulfur atom, for instance, creates more polar derivatives that might exhibit different solubility and binding characteristics in biological systems.

Biological Activities

2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid and its derivatives exhibit diverse biological activities that position them as promising candidates for pharmaceutical development. These activities stem from the compound's ability to interact with specific biological targets relevant to various disease states.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial potential, and this compound is no exception. The specific substitution pattern contributes to its activity against various microbial strains.

Activity TypeTarget OrganismsPotency RangeMechanism
AntibacterialGram-positive and Gram-negative bacteriaModerate to highCell wall/protein synthesis inhibition
AntifungalVarious fungal speciesVariableErgosterol biosynthesis inhibition

The presence of the fluorine atom in the phenyl ring enhances lipophilicity and membrane permeability, potentially contributing to the compound's antimicrobial efficacy. This feature makes it an interesting scaffold for the development of new antimicrobial agents, especially in the context of rising antimicrobial resistance.

Anticancer Activity

Initial studies suggest that 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid may possess anticancer properties through various mechanisms. These preliminary findings highlight the compound's potential in oncology research.

Cancer TypeActivity LevelPotential Mechanisms
Various cancer cell linesPreliminary evidenceEnzyme inhibition or receptor modulation

The anticancer potential of thiazole derivatives often involves interactions with specific enzymes or receptors involved in cell proliferation and survival pathways. The fluorophenyl group may enhance binding to certain oncogenic targets, contributing to the observed anticancer effects. Further research is needed to fully elucidate the specific mechanisms and optimize the structure for enhanced efficacy.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for rational drug design. Several key structural elements influence the biological profile of 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid and its derivatives.

Structural ElementEffect on ActivityOptimization Strategy
Fluorine PositionInfluences binding affinity and metabolic stabilityPosition scanning (ortho, meta, para)
Carboxylic Acid GroupCritical for hydrogen bonding with targetsModification to esters or amides to tune properties
Methylene LinkerProvides conformational flexibilityRigidification or extension to optimize interactions

These structure-activity relationships provide valuable guidance for medicinal chemists seeking to develop more potent and selective derivatives. The strategic modification of these key structural elements can lead to compounds with enhanced biological profiles and improved drug-like properties.

Research Applications

The unique structural and biological properties of 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid make it valuable in various research contexts. Its applications span from basic chemical research to more applied pharmaceutical development.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a versatile building block for the development of bioactive molecules with potential therapeutic applications. Its derivatization provides access to compounds with diverse pharmacological profiles.

Application AreaRelevanceResearch Stage
Antimicrobial ResearchScaffold for new antibioticsPreclinical exploration
Cancer Drug DiscoveryLead compound for targeted therapiesEarly investigation
Pharmacokinetic StudiesModel compound for fluorine effectsMethodological research

The presence of both the fluorophenyl group and the carboxylic acid functionality makes this compound particularly useful for studying structure-activity relationships in drug discovery projects. These features can be systematically modified to optimize interactions with biological targets and improve pharmacokinetic properties.

Synthetic Methodology Development

As a complex heterocyclic compound, 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid also serves as a challenging target for developing and refining synthetic methodologies. Its synthesis requires selective transformations that can be broadly applicable in organic chemistry.

Methodological AspectChallengeInnovation Potential
Heterocycle FormationSelective functionalizationNew catalytic methods
C-F ChemistryFluorine introduction strategiesMild and selective fluorination
Carboxylic Acid HandlingProtection/deprotection sequencesOrthogonal protecting group strategies

These methodological investigations contribute to the broader field of organic synthesis, potentially yielding new reactions and strategies that can be applied to the preparation of other bioactive compounds.

Analytical Characterization

Proper characterization of 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is essential for confirming its identity, assessing its purity, and monitoring reactions involving this compound. Various analytical techniques provide complementary information about its structural and physical properties.

Spectroscopic Analysis

Spectroscopic methods provide detailed structural information and are indispensable for characterizing this compound and its derivatives. Each technique offers specific insights into different aspects of the molecular structure.

TechniqueKey InformationCharacteristic Features
1H NMRProton environmentsAromatic signals (6.8-7.4 ppm), methylene protons (~4.5 ppm)
13C NMRCarbon frameworkCarbonyl carbon (~170 ppm), aromatic/heterocyclic carbons (115-160 ppm)
Mass SpectrometryMolecular weight confirmationMolecular ion at m/z 237, fragmentation pattern
IR SpectroscopyFunctional group identificationC=O stretch (~1700 cm-1), O-H stretch (3000-3500 cm-1)

These spectroscopic techniques, when used in combination, provide a comprehensive structural profile that confirms the identity of the compound. The presence of the fluorine atom adds characteristic splitting patterns in NMR spectra, which can be diagnostic for confirming the structure.

MethodPurposeAcceptance Criteria
HPLCChromatographic purity>97% area under curve
Melting Point DeterminationPhysical purity indicatorSharp melting range (211-213°C)
Elemental AnalysisComposition verificationWithin ±0.4% of theoretical values

A melting point of 211-213°C has been reported for this compound, and a sharp melting range is indicative of high purity. Deviations from this range or broadening of the melting range can signal the presence of impurities that might affect experimental outcomes .

Hazard CategoryClassificationPrecautionary Measures
IrritancyIrritant (Xi)Avoid skin/eye contact, use appropriate PPE
ToxicityLimited data availableTreat as potentially harmful, avoid ingestion/inhalation
Environmental HazardsNot fully establishedDispose according to local regulations for laboratory chemicals

The compound is classified as an irritant, necessitating appropriate protective measures during handling. As with many research chemicals, comprehensive toxicity data may be limited, so a cautious approach to handling is recommended .

Storage ParameterRecommendationRationale
Temperature-20°C under inert gasPrevents oxidation and hydrolysis
ContainerAirtight containers with desiccantProtects from moisture absorption
Light ExposureAmber containers or protection from lightPrevents potential photodegradation
Stability PeriodVerify integrity if stored >12 monthsEnsures reliability in experimental use

Following these storage recommendations helps maintain the compound's chemical integrity and ensures reproducible results in research applications. Periodic verification of purity for long-stored samples is advisable, especially for critical applications.

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